molecular formula C17H16N2O2 B11699692 2-methyl-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide

2-methyl-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide

Cat. No.: B11699692
M. Wt: 280.32 g/mol
InChI Key: YVFROUCFDWKCIB-VAWYXSNFSA-N
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Description

2-methyl-N’-[(2E)-3-phenylprop-2-enoyl]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzohydrazide moiety substituted with a 2-methyl group and a 3-phenylprop-2-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[(2E)-3-phenylprop-2-enoyl]benzohydrazide typically involves the condensation reaction between 2-methylbenzohydrazide and cinnamoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 2-methyl-N’-[(2E)-3-phenylprop-2-enoyl]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-[(2E)-3-phenylprop-2-enoyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

2-methyl-N’-[(2E)-3-phenylprop-2-enoyl]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N’-[(2E)-3-phenylprop-2-enoyl]benzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[(2E)-3-phenyl-2-propen-1-yl]aniline
  • 2-Methyl-N’-[1-(2-pyrid-yl)ethyl-idene]benzohydrazide

Uniqueness

2-methyl-N’-[(2E)-3-phenylprop-2-enoyl]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

2-methyl-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide is a hydrazone compound with significant potential in medicinal chemistry. Its unique structure, characterized by a hydrazide functional group and an aromatic system, underpins its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O2C_{17}H_{16}N_{2}O_{2}, with a molecular weight of approximately 280.32 g/mol. The compound's structure includes a double bond in the phenylprop-2-enoyl moiety, which is crucial for its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 3-phenylprop-2-enoyl chloride and benzohydrazide. The reaction is usually facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) under controlled conditions to optimize yield and purity.

Antitumor Activity

Research indicates that compounds with hydrazide groups exhibit significant antitumor properties. Studies have shown that derivatives similar to this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, one study reported that these compounds can modulate the activity of enzymes critical for tumor metabolism .

Antimicrobial Properties

The antimicrobial activity of this compound has been highlighted in various studies, demonstrating effectiveness against a range of pathogens. The hydrazone structure is believed to enhance its ability to disrupt microbial cell membranes, leading to cell death. Comparative studies have shown that it performs similarly to established antimicrobial agents, making it a candidate for further development in treating infections .

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial properties, this compound has exhibited anti-inflammatory effects in preclinical models. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.

Study on Antitumor Activity

A comprehensive study evaluated the antitumor effects of various hydrazone derivatives, including this compound. Results indicated a significant reduction in tumor size in treated groups compared to controls, with mechanisms involving apoptosis induction and cell cycle arrest being identified .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics, suggesting its potential as an alternative treatment option .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
IsoniazidContains a hydrazide groupPrimarily used as an antitubercular agent
HydralazineA hydrazine derivativeUsed in treating hypertension
ThiosemicarbazonesSimilar functional groupsKnown for diverse biological activities

The unique combination of structural elements in this compound enhances its interactions within biological systems compared to other hydrazides, making it a valuable candidate for drug development.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-methyl-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide

InChI

InChI=1S/C17H16N2O2/c1-13-7-5-6-10-15(13)17(21)19-18-16(20)12-11-14-8-3-2-4-9-14/h2-12H,1H3,(H,18,20)(H,19,21)/b12-11+

InChI Key

YVFROUCFDWKCIB-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NNC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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